molecular formula C14H12FNO3 B14769760 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid

5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid

Cat. No.: B14769760
M. Wt: 261.25 g/mol
InChI Key: AENPZSONECKYQO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid typically involves a series of steps starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and fluoro-methylphenyl groups enhances its stability and potential efficacy in various applications .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

5-cyclopropyl-3-(3-fluoro-4-methylphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-9(6-10(7)15)12-11(14(17)18)13(19-16-12)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,17,18)

InChI Key

AENPZSONECKYQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C3CC3)F

Origin of Product

United States

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